molecular formula C4H11O2PS B14400659 o-Ethyl o-methyl methylphosphonothioate CAS No. 88066-00-6

o-Ethyl o-methyl methylphosphonothioate

Cat. No.: B14400659
CAS No.: 88066-00-6
M. Wt: 154.17 g/mol
InChI Key: ZUWLUBWHKLGXTR-UHFFFAOYSA-N
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Description

o-Ethyl o-methyl methylphosphonothioate: is an organophosphate compound. It is a dual-use chemical with applications in both constructive and harmful contexts. It is used in the synthesis of pesticides and pharmaceuticals, and it is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Ethyl o-methyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the toxic nature of the compound and its precursors .

Chemical Reactions Analysis

Types of Reactions: o-Ethyl o-methyl methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

o-Ethyl o-methyl methylphosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system receptors .

Properties

IUPAC Name

ethoxy-methoxy-methyl-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2PS/c1-4-6-7(3,8)5-2/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWLUBWHKLGXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276672
Record name o-ethyl o-methyl methylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53156-14-2, 88066-00-6
Record name Phosphonothioic acid, methyl-, O-ethyl O-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053156142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-ethyl o-methyl methylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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